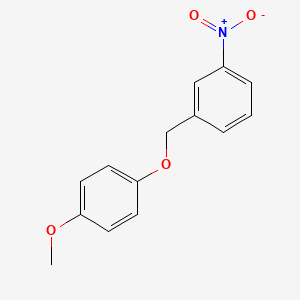1-((4-Methoxyphenoxy)methyl)-3-nitrobenzene
CAS No.:
Cat. No.: VC11049913
Molecular Formula: C14H13NO4
Molecular Weight: 259.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H13NO4 |
|---|---|
| Molecular Weight | 259.26 g/mol |
| IUPAC Name | 1-[(4-methoxyphenoxy)methyl]-3-nitrobenzene |
| Standard InChI | InChI=1S/C14H13NO4/c1-18-13-5-7-14(8-6-13)19-10-11-3-2-4-12(9-11)15(16)17/h2-9H,10H2,1H3 |
| Standard InChI Key | JQNMPYYKOKJEAD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | COC1=CC=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Structural and Chemical Identity
Molecular Architecture
1-((4-Methoxyphenoxy)methyl)-3-nitrobenzene (CHNO) consists of a central benzene ring with two substituents:
-
A nitro group (-NO) at position 3, which confers electron-withdrawing effects and influences reactivity.
-
A (4-methoxyphenoxy)methyl group at position 1, comprising a methylene bridge (-CH-) linked to a 4-methoxyphenoxy moiety. The methoxy group (-OCH) on the phenoxy ring enhances solubility in polar solvents and moderates electronic effects .
Table 1: Key Molecular Properties
The structural similarity to 1-(benzyloxy)-3-nitrobenzene (CAS 24318-00-1) allows for extrapolation of physicochemical properties, though the additional methoxy group in the target compound may elevate polarity and boiling point .
Synthesis and Reaction Pathways
Williamson Ether Synthesis
A plausible route involves the Williamson ether synthesis, where a 3-nitrobenzyl halide (e.g., 3-nitrobenzyl chloride) reacts with sodium 4-methoxyphenoxide. This nucleophilic substitution proceeds under alkaline conditions:
Yields depend on reaction temperature, solvent polarity (e.g., DMF or THF), and the purity of starting materials .
Mitsunobu Reaction
Alternatively, the Mitsunobu reaction couples 4-methoxyphenol with 3-nitrobenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method offers stereochemical control and avoids harsh conditions:
Typical solvents include THF or dichloromethane, with reactions completing within 12–24 hours at room temperature .
Copper-Catalyzed Coupling
Physicochemical Properties
Solubility and Stability
-
Solubility: The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or acetone. The methoxy group enhances hydrophilicity compared to non-oxygenated analogs .
-
Stability: Nitroaromatic compounds are generally stable under ambient conditions but may decompose at high temperatures or under strong acidic/basic conditions.
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include ν at ~1520 cm (asymmetric stretch) and ~1350 cm (symmetric stretch), alongside ν at ~1250 cm .
-
H NMR: Key signals would include a singlet for the methoxy group (~3.8 ppm), aromatic protons (6.5–8.5 ppm), and methylene protons (~5.0 ppm) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Nitroaromatics serve as precursors to amines via reduction (e.g., catalytic hydrogenation). The target compound could yield 3-aminobenzyl derivatives, which are valuable in drug synthesis (e.g., antifungal or anticancer agents) .
Polymer Chemistry
The ether linkage and aromaticity make this compound a candidate for polyether or epoxy resin formulations, where thermal stability and mechanical strength are critical .
Agrochemicals
Nitro-substituted aromatics are intermediates in herbicides and insecticides. Functionalization of the methoxy group could modulate bioactivity and environmental persistence .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume